2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride
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Overview
Description
2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride is a chemical compound with the molecular formula C10H12Br3NO3·HCl. It is characterized by its bromine and methoxy groups attached to a phenyl ring, which is further connected to an aminoethanol moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride typically involves multiple steps, starting with the bromination of a phenol derivative followed by methylation and subsequent introduction of the aminoethanol group. The reaction conditions often require the use of strong brominating agents, methylation reagents, and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of automated systems for the addition of reagents and precise control of reaction parameters helps in achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride is utilized in various scientific research fields due to its unique chemical structure and properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological system being studied.
Comparison with Similar Compounds
2-Amino-1-(2,4,6-tribromophenyl)ethanol
2-Amino-1-(3,5-dibromophenyl)ethanol
2-Amino-1-(2,6-dibromophenyl)ethanol
Properties
IUPAC Name |
2-amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br3NO3.ClH/c1-16-9-7(12)5(4(15)3-14)6(11)8(13)10(9)17-2;/h4,15H,3,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYEIMZVJPJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Br)C(CN)O)Br)Br)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br3ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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